Amidoximes
Amidoximes are a class of organic compounds characterized by the presence of an oxime group (-N=O) bonded to an amide group (-CO-NR₂). These molecules exhibit diverse properties and applications due to their structural flexibility. Amidoximes are typically prepared through the condensation reaction between aldehydes or ketones and primary or secondary amines, followed by hydrolysis.
Structurally, amidoximes possess both amine and carbonyl functionalities, which confer them with unique reactivity profiles. They can act as chelating agents, potentially coordinating to metal ions through multiple donor atoms, making them useful in complexation chemistry. Amidoximes also display interesting redox properties due to the presence of both a nitrogen oxide functional group and an amide bond.
In industrial applications, amidoximes are employed in dye-making processes, textile finishing, and as intermediates for synthesizing various pharmaceuticals and agrochemicals. Their ability to form stable complexes with metals renders them valuable tools in catalysis and analytical chemistry. Additionally, amidoximes have found use in environmental remediation due to their capacity to bind heavy metal ions effectively.
Overall, amidoximes represent a versatile subclass of organic compounds with wide-ranging potential applications across multiple scientific fields.

Structure | Nom chimique | CAS | Le MF |
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N'-Hydroxy-2,2-Dimethylpropanimidamide | 42956-75-2 | C5H12N2O |
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(1z)-2-Chloro-N'-Hydroxyethanimidamide | 3272-96-6 | C2H5ClN2O |
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(n-hydroxycarbamimidoyl)-acetic acid | 55654-11-0 | C3H6N2O3 |
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(Z)-N'-hydroxy-3-methylbutanimidamide | 691411-71-9 | C5H12N2O |
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2,2,2-trichloro-N-hydroxy-acetamidine | 2533-67-7 | C2H3Cl3N2O |
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(Z)-N'-hydroxycyclopentanecarboximidamide | 1942923-13-8 | |
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N'-hydroxy-2,2-dimethylpropanimidamide | 1240301-71-6 | C5H12N2O |
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Butanimidamide, N'-hydroxy-4-methoxy-, (1Z)- | 1312601-25-4 | C5H12N2O2 |
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N-[1-(N'-Hydroxycarbamimidoyl)cycloheptyl]acetamide | 1193390-61-2 | C10H19N3O2 |
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2-cyclobutyl-N'-hydroxyethanimidamide | 1562981-98-9 | C6H12N2O |
Littérature connexe
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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